5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
Description
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h1-2,7H,3-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFMEOGVWVFSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2(O1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's spirocyclic structure, which incorporates both nitrogen and oxygen atoms, enhances its biological activity and makes it a promising scaffold for drug discovery. Research indicates that derivatives of 5-Oxa-2-azaspiro[3.4]oct-7-ene exhibit significant interactions with biological targets, potentially leading to the development of novel therapeutic agents.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 5-Oxa-2-azaspiro[3.4]oct-7-ene. For instance, derivatives have shown activity against ESKAPE pathogens, which are known for their resistance to conventional antibiotics. Specific azaspiro[3.4]octane derivatives demonstrated potency comparable to established antibiotics like ciprofloxacin against various strains, including Staphylococcus aureus and Enterococcus faecalis .
Drug Discovery and Development
The compound’s unique structural features allow it to serve as a versatile scaffold in drug design. The ability to modify the spirocyclic structure can lead to compounds with tailored pharmacological profiles.
Research Applications
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is also being explored in various research contexts beyond medicinal applications:
Material Science
The compound's physicochemical properties make it suitable for applications in material science, particularly in developing functional materials that require innovative scaffolds.
Catalytic Processes
Research has indicated potential uses in catalytic processes, particularly in C–H amination reactions where conformational constraints provided by the spiro structure may enhance reactivity .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 5-Oxa-2-azaspiro[3.4]oct-7-ene derivatives:
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with key analogues:
Key Observations:
Ring Substitutions :
- The 7-fluoro-5-thia analogue (C₆H₁₀FNS·HCl) replaces oxygen with sulfur, improving lipophilicity and resistance to oxidative degradation .
- 2-Oxa-6-azaspiro[3.4]octan-7-one reverses the positions of oxygen and nitrogen, altering hydrogen-bonding capacity and reactivity .
Functional Group Additions: The triazaspiro compound (C₁₀H₁₈ClN₃O₂) introduces a methoxyethyl group and a ketone, expanding its utility in kinase inhibitor design . The diol derivative (C₇H₁₂ClNO₃) adds stereochemical complexity, making it valuable for synthesizing enantioselective antibiotics .
Pharmacological Implications :
- The parent compound’s spirocyclic rigidity is retained in all analogues, but substituents like fluorine or sulfur modulate bioavailability and target affinity.
Commercial Availability and Pricing
The parent compound is more cost-effective than fluorinated or diol derivatives, reflecting its broader synthetic accessibility .
Biological Activity
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHClNO
- CAS Number : 2248274-75-9
The compound features a spirocyclic framework that contributes to its unique interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzymatic activities and influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Potential Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist for certain receptors, influencing physiological responses.
Antimicrobial Properties
Initial studies have suggested that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapy.
Anticancer Activity
Research has indicated potential anticancer properties of the compound, with studies showing its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant strains.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential role as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or cyclization strategy using precursors like oxirane derivatives and azetidine intermediates. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using factorial design experiments to maximize yield . Purify the product via recrystallization in ethanol/water mixtures, and confirm purity using HPLC (≥98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Use H and C NMR to resolve the spirocyclic ring system, focusing on coupling constants and chemical shifts for the oxygen and nitrogen atoms. Complement with FT-IR to identify N–H and O–C=O stretching vibrations. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]) and isotopic pattern .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS at fixed intervals. Calculate half-life () using first-order kinetics. Compare results to structurally analogous oxazepane derivatives to infer stability trends .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the azaspiro ring system in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain, electron density distribution, and potential nucleophilic/electrophilic sites. Compare with experimental data (e.g., X-ray crystallography of analogous spiro compounds) to validate computational models .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Employ a phase-solubility diagram approach using solvents of varying polarity (e.g., DMSO, acetonitrile, chloroform). Measure solubility via gravimetric analysis and correlate with Hansen solubility parameters. Address discrepancies by testing polymorphic forms using powder XRD .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). Pair with molecular docking simulations (AutoDock Vina) to predict binding poses. Validate results through competitive inhibition assays using known ligands .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal decomposition profile?
- Methodological Answer : Replicate thermal gravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres. Compare decomposition onset temperatures and residue composition via EDS. Cross-reference with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
Q. What steps can mitigate variability in biological assay results involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
